1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one
Description
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)8-14(16)15-9-13(10-15)19(17,18)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSITSHSXTYQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)S(=O)(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling with 3-Methylbutanoyl Chloride
Reacting 3-(cyclohexylsulfonyl)azetidine with 3-methylbutanoyl chloride in dichloromethane and triethylamine forms the desired ketone.
Procedure :
- Dissolve 3-(cyclohexylsulfonyl)azetidine (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (1.2 eq) and 3-methylbutanoyl chloride (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 4–6 hours.
- Quench with water, extract with ethyl acetate, and concentrate.
Oxidation of a Hydroxyl Intermediate
An alternative route involves oxidizing a secondary alcohol to a ketone. For example, Swern oxidation (oxalyl chloride/DMSO) converts 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-ol to the ketone.
Procedure :
- Add oxalyl chloride (1.1 eq) to dichloromethane at −60°C.
- Introduce DMSO (2.0 eq) and stir for 15 minutes.
- Add the alcohol intermediate (1.0 eq) and stir for 30 minutes.
- Quench with triethylamine, warm to room temperature, and extract.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Direct Acylation | Fewer steps, mild conditions | Requires acid chloride synthesis | 75% |
| Oxidation | Applicable to alcohol intermediates | Harsh reagents (DMSO, oxalyl chloride) | 70% |
Purification and Characterization
Final purification often involves recrystallization from hexane or column chromatography. Patent CN111362852A () reports using hexane for crystallization, achieving >85% purity. Nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity:
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The azetidine ring and cyclohexylsulfonyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can serve as a probe to study biological processes involving azetidine-containing compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one involves its interaction with molecular targets and pathways. The azetidine ring’s ring strain and reactivity enable it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(Azetidin-1-yl)-3-methylbutan-1-one ()
- Structure : Lacks the cyclohexylsulfonyl group; instead, the azetidine ring is directly linked to a 3-methylbutan-1-one.
- Synthesis : Prepared via GP-1 methodology (azetidine-HCl and isovaleric acid), yielding a colorless oil with 90% purity.
- Properties: Lower molecular weight (C₈H₁₅NO) and higher lipophilicity compared to the target compound.
1-(Azetidin-1-yl)-5-chloropentan-1-one ()
- Structure : Features a 5-chloropentan-1-one chain instead of 3-methylbutan-1-one.
- Synthesis: Similar GP-1 route using 5-chloropentanoic acid.
- Properties : The chlorine atom introduces electronegativity, enhancing reactivity in substitution reactions. This contrasts with the steric effects of the cyclohexylsulfonyl group in the target compound .
Sulfonyl-Containing Azetidine Derivatives
N-[3-(Azetidin-1-yl)propyl]-6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide ()
- Structure : Azetidine linked to a sulfonamide group and a heterocyclic thiazole moiety.
- Synthesis : Reacts 3-(azetidin-1-yl)propan-1-amine with sulfonyl chloride derivatives in DMSO-d4.
- Properties : The sulfonamide group enhances hydrogen-bonding capacity, improving solubility compared to the target compound’s cyclohexylsulfonyl group. This structural difference may influence pharmacokinetic profiles .
TLR7-9 Antagonists with Azetidine-Sulfonyl Motifs ()
- Structure: Includes derivatives like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, which combine azetidine-sulfonyl groups with morpholine and quinoline rings.
- The cyclohexylsulfonyl group in the target compound may similarly modulate protein binding but lacks the extended heteroaromatic system seen here .
Comparative Data Table
Research Implications and Gaps
Biological Activity
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Research indicates that 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one may act through various biochemical pathways:
- β-Lactamase Inhibition : The compound has been identified as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance. This activity suggests its utility in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, potentially through modulation of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Inhibition of β-Lactamases :
A study demonstrated that 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one effectively inhibited various β-lactamases, enhancing the activity of co-administered antibiotics. The study utilized both in vitro assays and in vivo models to confirm these findings . -
Anti-inflammatory Effects :
In a controlled trial involving animal models, the compound was administered to assess its impact on inflammation. Results showed a significant decrease in inflammatory markers compared to the control group, suggesting therapeutic potential for conditions like rheumatoid arthritis . -
Antimicrobial Activity :
A comprehensive evaluation of the compound's antimicrobial properties revealed effectiveness against several strains of bacteria, particularly those exhibiting resistance to conventional treatments. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Q & A
Q. What are the key synthetic pathways for 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-methylbutan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the azetidine ring and subsequent sulfonylation. A common approach includes nucleophilic substitution between cyclohexylsulfonyl chloride and an azetidine precursor under basic conditions (e.g., NaH or K₂CO₃ in dichloromethane). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Yield optimization may require adjusting stoichiometry or using catalysts like DMAP for sulfonylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the azetidine ring, sulfonyl group, and ketone moiety. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretch at ~1150–1300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction (using SHELX software for refinement) provides definitive structural confirmation .
Q. How does the cyclohexylsulfonyl group influence the compound’s stability and reactivity?
The sulfonyl group enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic substitutions. Its electron-withdrawing nature stabilizes intermediates during synthesis but may reduce solubility in polar solvents. Stability studies (TGA/DSC) under varying pH and temperature conditions are recommended to assess degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Discrepancies in X-ray data (e.g., thermal motion or disorder) require iterative refinement using programs like SHELXL. Twinning or high R-factors can be addressed by re-examining data collection parameters (e.g., resolution limits) or applying restraints to bond lengths/angles. Cross-validation with spectroscopic data ensures structural accuracy .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential enzyme inhibition?
Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., proteases or kinases). In vitro assays (IC₅₀ determination via fluorescence or colorimetric methods) validate predictions. Modifying the cyclohexyl or methyl groups and comparing inhibitory potency across analogs reveal critical pharmacophores .
Q. What experimental designs mitigate challenges in studying the compound’s pharmacokinetics?
Use radiolabeled analogs (³H/¹⁴C) for tracking absorption/distribution in rodent models. LC-MS/MS quantifies plasma/tissue concentrations. Solubility enhancement via co-solvents (PEG 400) or nanoformulation improves bioavailability. Metabolite identification employs hepatic microsome incubations and HRMS .
Q. How do steric effects from the azetidine ring impact regioselectivity in derivatization reactions?
Steric hindrance at the azetidine nitrogen directs electrophilic attacks to less hindered positions. For example, alkylation may favor the 3-position over the 1-position. Computational modeling (DFT calculations) and competitive reaction studies with bulky vs. small electrophiles clarify regiochemical outcomes .
Methodological Notes
- Contradiction Analysis : Cross-validate synthetic yields and spectral data across multiple batches to identify systematic errors (e.g., impure starting materials) .
- Crystallography : Use SHELXD for phase problems in twinned crystals; SHELXE improves experimental phasing in low-resolution datasets .
- Biological Assays : Include positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
